molecular formula C22H20N4O4S B3203058 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021226-47-0

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Cat. No.: B3203058
CAS No.: 1021226-47-0
M. Wt: 436.5 g/mol
InChI Key: LAJLTWDVSHDGGF-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3-yl core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a thioether bridge and a 4-methylbenzamide group.

Properties

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-14-2-4-15(5-3-14)22(28)24-19-8-9-21(26-25-19)31-13-20(27)23-16-6-7-17-18(12-16)30-11-10-29-17/h2-9,12H,10-11,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJLTWDVSHDGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a detailed comparison using evidence from the provided sources:

Key Observations:

Heterocyclic Cores :

  • The target compound uses a pyridazin-3-yl core, distinct from the pyrimidin-4-yl (), tetrahydroimidazo[1,2-a]pyridine (), and pyridin-3-yl () cores. Pyridazine derivatives are less common in the evidence, suggesting unique electronic properties for the target.
  • Compounds with benzo-fused heterocycles (e.g., benzodioxin in the target and , benzo[b][1,4]oxazin in ) exhibit enhanced aromatic stability, which may improve bioavailability .

Functional Groups: The thioether in the target compound differentiates it from analogs with ethers (e.g., methoxy in ) or esters (). Thioethers may offer improved resistance to oxidative degradation compared to ethers. Amide groups (target and ) are critical for hydrogen bonding in drug-receptor interactions, whereas nitro () and dimethylamino () groups alter electron density and solubility.

Molecular Weight :

  • The target compound’s inferred molecular weight (~443.5) exceeds that of ’s analog (391.46), primarily due to the larger benzamide and thioether groups. Higher molecular weight may impact pharmacokinetics, such as membrane permeability .

Research Findings and Implications

  • Synthetic Feasibility : Methods from (Cs₂CO₃/DMF-mediated coupling) could be adapted for its synthesis, though optimization may be required for the thioether bridge.
  • Biological Potential: While ’s compound lacks medical validation, the target’s amide and benzodioxin groups suggest plausible kinase or GPCR targeting, akin to known bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

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